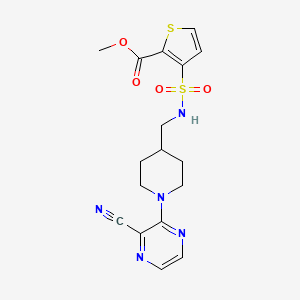
methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives have been found to have various pharmacological applications .
生物活性
Methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with significant potential in pharmacological applications, particularly due to its structural features that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O4S2, with a molecular weight of 421.5 g/mol. The compound features a thiophene ring, a sulfamoyl group, and a piperidine moiety, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₄S₂ |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1797258-12-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine and thiophene rings suggests potential interactions with neurotransmitter receptors and kinases, which are essential for regulating cellular processes.
Potential Therapeutic Applications
- Neurological Disorders : Preliminary studies indicate that compounds with similar structures may exhibit antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases. This suggests that this compound could be explored as a candidate for treating conditions like Alzheimer's disease.
- Cancer Treatment : The compound's structural characteristics may also confer anticancer properties. Research has shown that related compounds can induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. This positions this compound as a potential agent in cancer therapy.
In Vitro Studies
In vitro assays have demonstrated that this compound may inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings highlight its potential utility in cognitive enhancement and neuroprotection.
Study on Muscarinic Receptor Antagonism
A study investigating the effects of related compounds on muscarinic receptors found that certain derivatives exhibited selective antagonism towards M4 receptors, which could lead to improved cognitive function in models of cognitive decline. The study emphasized the importance of structural modifications in enhancing receptor selectivity and potency.
Anticancer Activity Evaluation
Another research effort focused on evaluating the antiproliferative effects of structurally similar compounds on various human cancer cell lines (e.g., HeLa, A549). The results indicated that some derivatives significantly reduced cell viability, suggesting a promising avenue for further investigation into the anticancer properties of this compound).
特性
IUPAC Name |
methyl 3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-26-17(23)15-14(4-9-27-15)28(24,25)21-11-12-2-7-22(8-3-12)16-13(10-18)19-5-6-20-16/h4-6,9,12,21H,2-3,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIHAKAKXCNPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













